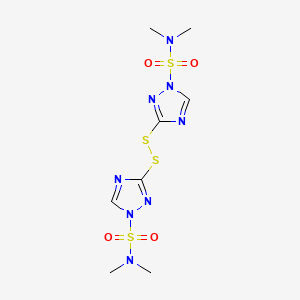
Methyl 2-(5-Formyl-2-thienyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-Formyl-2-thienyl)benzoate is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and a benzoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-Formyl-2-thienyl)benzoate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Formylation: The thiophene ring is then formylated using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group at the desired position.
Esterification: The final step involves the esterification of the formylated thiophene with methyl benzoate under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(5-Formyl-2-thienyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 2-(5-Carboxy-2-thienyl)benzoate.
Reduction: 2-(5-Hydroxymethyl-2-thienyl)benzoate.
Substitution: 2-(5-Bromo-2-thienyl)benzoate.
Aplicaciones Científicas De Investigación
Methyl 2-(5-Formyl-2-thienyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-Formyl-2-thienyl)benzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(5-Formyl-2-furyl)benzoate: Similar structure but with an oxygen atom in the ring instead of sulfur.
Methyl 2-(5-Formyl-2-pyrrolyl)benzoate: Similar structure but with a nitrogen atom in the ring instead of sulfur.
Uniqueness
Methyl 2-(5-Formyl-2-thienyl)benzoate is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties and reactivity compared to its oxygen and nitrogen analogs. This makes it particularly useful in applications requiring specific electronic characteristics.
Propiedades
Fórmula molecular |
C13H10O3S |
|---|---|
Peso molecular |
246.28 g/mol |
Nombre IUPAC |
methyl 2-(5-formylthiophen-2-yl)benzoate |
InChI |
InChI=1S/C13H10O3S/c1-16-13(15)11-5-3-2-4-10(11)12-7-6-9(8-14)17-12/h2-8H,1H3 |
Clave InChI |
PNNFPXRQPVJHBQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C2=CC=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


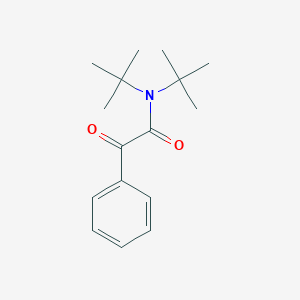
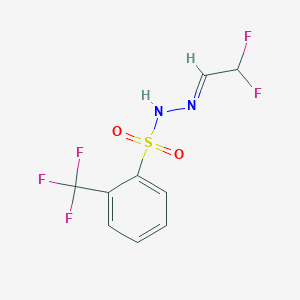

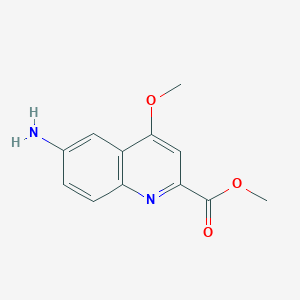

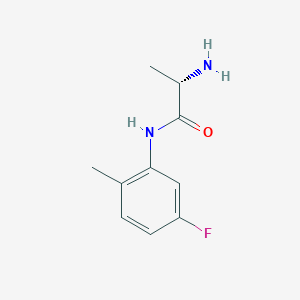

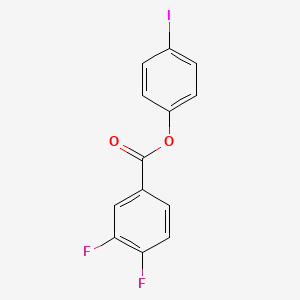
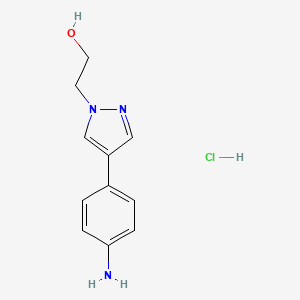
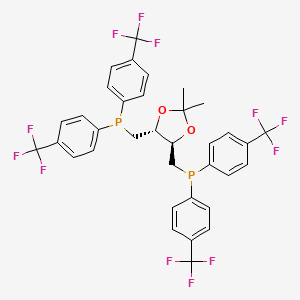
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)


